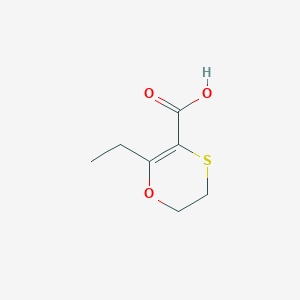

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features and functionalities. For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is described in the first paper, which shares a common dihydro and carboxylic acid functionality with the compound of interest . The second paper details the synthesis of a fluorinated quinolinecarboxylic acid, which, while not the same, is another example of a heterocyclic carboxylic acid derivative . These papers provide insights into the synthesis and potential pharmacological activities of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, hydrolysis, and cyclization reactions. For example, the synthesis of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate involves alkaline hydrolysis followed by acidification and decarboxylation . Similarly, the synthesis of the fluorinated quinolinecarboxylic acid includes reactions with diethyl ethoxymethylenemalonate, cyclization, ethylation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

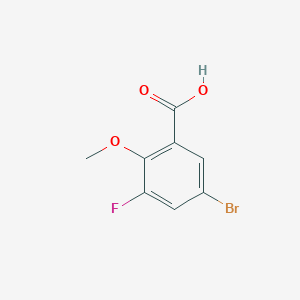

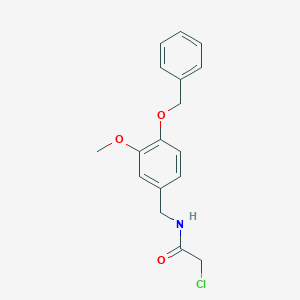

The molecular structure of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid would likely feature a six-membered heterocyclic ring containing both sulfur and oxygen atoms, as suggested by the 'oxathiin' nomenclature. The presence of a carboxylic acid group is indicative of potential for intermolecular hydrogen bonding and an acidic character. The ethyl group would provide some lipophilicity to the molecule. While the papers do not discuss this specific molecule, they do explore the structure-activity relationships of similar heterocyclic compounds, suggesting that small changes in structure can significantly impact pharmacological properties .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid. However, they do describe reactions typical for carboxylic acid derivatives, such as esterification and hydrolysis . These reactions are fundamental in the synthesis of various heterocyclic compounds and could be relevant for further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid are not discussed in the provided papers, we can infer from the related compounds that it would exhibit properties typical of carboxylic acids, such as solubility in polar solvents and the ability to donate protons. The heterocyclic ring may also influence the compound's stability and reactivity. The pharmacological activities of similar compounds suggest potential bioactivity, which could be explored in the context of drug design and medicinal chemistry .

Scientific Research Applications

Antibacterial Applications

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has been explored for its potential in combating bacterial infections. A study synthesized a series of related compounds and evaluated their efficacy against Escherichia coli infections in mice, revealing that certain derivatives exhibited significant protective effects against various gram-negative bacterial pathogenic infections, indicating a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).

Hypoglycemic Activity

The compound's derivatives have been investigated for their potential in regulating blood glucose levels. One study synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids and found that most of the compounds significantly lowered blood glucose levels in fasted rats. This research identified specific structural features that contribute to this hypoglycemic activity, such as the presence of Cl or CF3 substituents and a certain chain length (Eistetter & Wolf, 1982).

Antimicrobial Efficacy

Further exploration of the antimicrobial properties of related compounds showed that certain derivatives, like AT-2266, demonstrated significant activity against a variety of infections in mice, including systemic, pulmonary, dermal, or urinary tract infections due to different organisms. The efficacy of these compounds was generally higher than traditional antimicrobials like norfloxacin, pipemidic acid, and nalidixic acid, highlighting their potential as powerful antimicrobial agents (Nakamura et al., 1983).

Applications in Tuberculosis Treatment

A study focusing on the design, synthesis, and in vivo activity of novel fluoroquinolones against Mycobacterium tuberculosis in mice revealed that certain derivatives, specifically 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, exhibited comparable activity to that of sparfloxacin. These findings suggest the potential of these compounds in treating tuberculosis (Shindikar & Viswanathan, 2005).

Benzodiazepine Receptor Study

The compound has been used to study benzodiazepine receptors. For instance, the ethyl ester of beta-carboline-3-carboxylic acid, a compound with a high affinity for benzodiazepine receptors, was used to produce a behavioral syndrome in rhesus monkeys, suggesting its utility in creating a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).

Mechanism of Action

Target of Action

A structurally similar compound, oxycarboxin, targets the enzyme succinate dehydrogenase (sdhi) .

Mode of Action

Oxycarboxin, a similar compound, acts by inhibiting succinate dehydrogenase . It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so .

Biochemical Pathways

The inhibition of succinate dehydrogenase by oxycarboxin would disrupt the tricarboxylic acid cycle and the electron transport chain .

Result of Action

The inhibition of succinate dehydrogenase by a similar compound, oxycarboxin, would lead to the disruption of energy production in the cell .

properties

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSSVTISFWIFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)

![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)